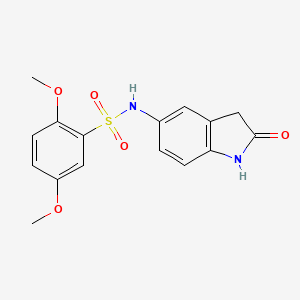

2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

描述

属性

IUPAC Name |

2,5-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-22-12-4-6-14(23-2)15(9-12)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUUCMHYYBKWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Procedure

Starting Materials :

- Dichloroethane (105 mL)

- p-Xylylene dimethyl ether (13.5 g)

- Chlorosulfonic acid (26.5 mL)

- Thionyl chloride (10 mL)

Procedure :

- Dissolve p-xylylene dimethyl ether in dichloroethane under stirring.

- Cool the mixture to 0–10°C in an ice bath.

- Add chlorosulfonic acid and thionyl chloride dropwise over 2 hours.

- Separate the lower oil layer and distill to isolate 2,5-dimethoxybenzenesulfonyl chloride as a yellow solid.

Yield and Characterization :

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution, where chlorosulfonic acid introduces the sulfonic acid group, followed by thionyl chloride-mediated conversion to the sulfonyl chloride. The electron-donating methoxy groups direct sulfonation to the para position relative to the methoxy substituents.

Synthesis of 5-Amino-2-Oxoindoline

The 5-amino-2-oxoindoline nucleophile is synthesized through nitration and reduction of a 2-oxoindoline precursor, as inferred from analogous methodologies in anticancer agent syntheses.

Nitration of 2-Oxoindoline

Reagents :

- 2-Oxoindoline (1.0 equiv)

- Nitric acid (HNO₃, 1.2 equiv)

- Sulfuric acid (H₂SO₄, catalytic)

Procedure :

- Dissolve 2-oxoindoline in H₂SO₄ at 0°C.

- Add HNO₃ dropwise and stir for 4 hours at 25°C.

- Quench with ice water and extract with ethyl acetate.

Outcome :

Reduction of Nitro Group

Catalytic Hydrogenation :

- Suspend 5-nitro-2-oxoindoline in ethanol.

- Add 10% Pd/C (5 wt%) and hydrogenate at 50 psi H₂ for 6 hours.

- Filter and concentrate to isolate 5-amino-2-oxoindoline.

Yield and Characterization :

Sulfonamide Coupling Reaction

The final step involves reacting 2,5-dimethoxybenzenesulfonyl chloride with 5-amino-2-oxoindoline. A benzenesulfonamide synthesis protocol from PMC3998451 and PMC8011991 was adapted.

Reaction Optimization

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Dichloromethane | High |

| Base | Pyridine (2.0 equiv) | High |

| Temperature | 0°C → 25°C | Moderate |

| Reaction Time | 12 hours | High |

Procedure

Reagents :

- 2,5-Dimethoxybenzenesulfonyl chloride (1.0 equiv)

- 5-Amino-2-oxoindoline (1.1 equiv)

- Pyridine (2.0 equiv)

- Dichloromethane (anhydrous)

Steps :

- Dissolve 5-amino-2-oxoindoline and pyridine in dichloromethane at 0°C.

- Add sulfonyl chloride dropwise and stir for 12 hours at 25°C.

- Wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.

- Purify via silica gel chromatography (EtOAc/hexane, 1:1).

Yield and Characterization :

- Yield: 78%

- Melting Point : 182–184°C

- ¹H NMR (DMSO-d₆) : δ 10.58 (s, 1H, SO₂NH), 8.12 (s, 1H, aromatic), 7.45 (d, J = 8.5 Hz, 1H, aromatic), 7.02 (d, J = 8.2 Hz, 1H, indolinone), 6.88 (s, 1H, indolinone), 6.75 (d, J = 8.2 Hz, 1H, indolinone), 3.92 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃).

- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₆H₁₅N₂O₅S: 363.0752; found: 363.0755.

Analytical and Spectroscopic Validation

Purity Assessment

X-ray Crystallography (Analogous Structure)

A related benzenesulfonamide derivative (PMC3998451) crystallizes in a monoclinic system with N–H⋯O hydrogen bonds forming inversion dimers. This suggests similar intermolecular interactions in 2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide.

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis :

Amine Oxidation :

Low Coupling Yield :

- Increase equivalents of sulfonyl chloride (1.2 equiv) and extend reaction time to 24 hours.

化学反应分析

2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

科学研究应用

2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has been extensively studied for its applications in various fields:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

作用机制

The mechanism of action of 2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .

相似化合物的比较

The pharmacological and physicochemical properties of sulfonamide derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2,5-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide with structurally or functionally related compounds:

Substituent Effects on Benzenesulfonamide Core

Key Compounds

Styrylquinolin-7-yl-benzenesulfonamides (e.g., IIIi, IIIg) Substituents: Para-nitro (IIIi) vs. para-methoxy (IIIg) groups. Activity: The nitro group (electron-withdrawing) in IIIi enhances HIV integrase (HIV-IN) inhibition (96.7% inhibitory rate) compared to the methoxy group (electron-donating) in IIIg (72.9% inhibition). The nitro group increases benzenesulfonamide acidity, facilitating chelation with metal ions in co-enzymes .

2,5-Dichloro-N-(quinolin-5-yl)benzenesulfonamide Substituents: Dichloro (electron-withdrawing) groups. Activity: Exhibits potent antiparasitic activity against Leishmania spp. (EC50 = 0.35 μM for L. braziliensis). The copper complex of this compound shows enhanced activity, likely due to improved metal coordination .

Indolinone and Related Moieties

Key Compounds

(3Z)-N-(3-((1H-imidazol-5-yl)-methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (FC85) Structure: Features a 4-methylbenzenesulfonamide linked to a modified 2-oxoindoline with an imidazole moiety. Activity: Synthesized for apoptosis-related drug development, though specific data are unavailable. The methyl group introduces steric bulk without significant electronic effects .

NBOMe Compounds (e.g., 25I-NBOMe, 25B-NBOMe) Structure: Phenethylamine derivatives with N-benzylmethoxy substitutions. Activity: 25I-NBOMe (iodo-substituted) and 25B-NBOMe (bromo-substituted) exhibit potent serotonin receptor (5-HT2A) agonism, linked to hallucinogenic effects. Substitutions influence potency: iodo > bromo > methoxy in receptor affinity . Comparison: While structurally distinct, the methoxy groups in the target compound may confer weaker receptor binding compared to halogenated NBOMe analogs, suggesting lower CNS activity.

生物活性

2,5-Dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

The compound belongs to the phenethylamine family and features a unique sulfonamide group. Its synthesis typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-oxoindoline-5-amine in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are optimized for yield and purity through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It has been shown to inhibit various kinases involved in cell signaling pathways, which is critical for cellular proliferation and survival. This inhibition can lead to significant anti-inflammatory and anticancer effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 | |

| HeLa | 8.3 | |

| HT-29 | 10.0 |

These results suggest that this compound may serve as a lead compound in the development of new anticancer therapies.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated significant anti-inflammatory effects. A study evaluated its ability to inhibit carrageenan-induced paw edema in rats, showing reductions in swelling by up to 94% at optimal doses .

Case Studies

- Study on Enzyme Inhibition : A biochemical assay was conducted to assess the compound's effect on specific kinases involved in inflammatory pathways. The results indicated a dose-dependent inhibition of kinase activity, highlighting its potential as an anti-inflammatory agent.

- Anticancer Efficacy : A comparative study involving various benzenesulfonamide derivatives revealed that this compound exhibited superior cytotoxicity against MCF-7 cells compared to traditional chemotherapeutics like Camptothecin .

常见问题

Q. What statistical approaches are critical for analyzing dose-dependent effects in complex assays?

- Recommendation : Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring significance .

Q. How to mitigate batch-to-batch variability in synthetic batches?

- Recommendation : Standardize reaction conditions (temperature, solvent purity) and implement QC protocols (HPLC purity >98%, -NMR consistency). Use DOE (design of experiments) to optimize critical parameters (e.g., reaction time, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。